(E)-4-(Methylamino)but-2-enoic acid (E)-4-(Methylamino)but-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17517037
InChI: InChI=1S/C5H9NO2/c1-6-4-2-3-5(7)8/h2-3,6H,4H2,1H3,(H,7,8)/b3-2+
SMILES:
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

(E)-4-(Methylamino)but-2-enoic acid

CAS No.:

Cat. No.: VC17517037

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(Methylamino)but-2-enoic acid -

Specification

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name (E)-4-(methylamino)but-2-enoic acid
Standard InChI InChI=1S/C5H9NO2/c1-6-4-2-3-5(7)8/h2-3,6H,4H2,1H3,(H,7,8)/b3-2+
Standard InChI Key NWVCFCJOJVDBHH-NSCUHMNNSA-N
Isomeric SMILES CNC/C=C/C(=O)O
Canonical SMILES CNCC=CC(=O)O

Introduction

Structural and Nomenclature Analysis

Chemical Identity

(E)-4-(Methylamino)but-2-enoic acid, with the IUPAC name (E)-4-[methylamino]but-2-enoic acid, features a four-carbon backbone with a double bond between positions 2 and 3 (Figure 1). The methylamino group (-NHCH₃) is attached to the fourth carbon, while the carboxylic acid (-COOH) occupies the first position . The (E) configuration indicates that the higher-priority groups on either side of the double bond (carboxylic acid and methylamino) are on opposite sides.

Molecular Formula: C₆H₁₁NO₂
Molecular Weight: 143.18 g/mol (base compound) .
Synonyms:

  • 4-(Methylamino)but-2-enoic acid

  • (E)-4-(Methylamino)crotonic acid

  • SCHEMBL15186533 .

Stereochemical and Conformational Features

The compound’s stereochemistry is critical to its reactivity and biological interactions. The trans (E) configuration minimizes steric hindrance between the methylamino and carboxylic acid groups, stabilizing the molecule . Computational models predict a planar conformation around the double bond, with the methylamino group adopting an equatorial orientation relative to the backbone .

Physicochemical Properties

Computed Properties

Key physicochemical parameters derived from PubChem data include:

PropertyValueSource
XLogP3-AA-1.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor3
Rotatable Bond Count4
Topological Polar Surface Area40.5 Ų

The negative XLogP3-AA value (-1.8) suggests high hydrophilicity, consistent with the presence of polar functional groups (carboxylic acid and amine) . The topological polar surface area (40.5 Ų) further supports its solubility in aqueous environments, a trait relevant to pharmacokinetic behavior.

Acid-Base Behavior

The carboxylic acid (pKa ≈ 2.5) and methylamino group (pKa ≈ 9.8) confer amphoteric properties. At physiological pH (7.4), the compound exists predominantly as a zwitterion, with the carboxylic acid deprotonated (-COO⁻) and the amine protonated (-NH₂CH₃⁺) . This zwitterionic form enhances membrane permeability in biological systems.

Derivatives and Related Compounds

Hydrochloride Salt

The hydrochloride derivative, (E)-4-(methylamino)but-2-enoic acid hydrochloride (C₇H₁₄ClNO₂; MW: 179.65 g/mol), is a common salt form that improves solubility and stability . Its GHS classification includes:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation .

Structurally Analogous Compounds

Comparative analysis of related compounds reveals how substituents influence properties:

Compound NameCAS NumberKey Structural Difference
(E)-4-(Ethyl(methyl)amino)but-2-enoic acid1654821-28-9Ethyl group replaces hydrogen on N
(E)-4-(Dimethylamino)but-2-enoic acid98548-81-3Two methyl groups on N

The ethyl-substituted analogue exhibits increased lipophilicity (XLogP3-AA = -1.2), enhancing membrane penetration compared to the methylamino variant .

Biological Interactions and Hypothetical Applications

Pharmacological Implications

While direct evidence is limited, the compound’s resemblance to γ-aminobutyric acid (GABA) analogs raises speculation about neurological activity. Its ability to cross the blood-brain barrier (predicted by high polar surface area) warrants further investigation into CNS-targeted therapies.

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